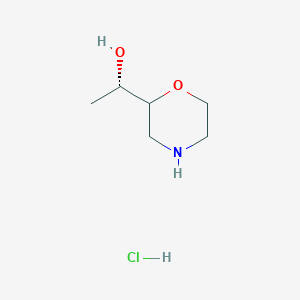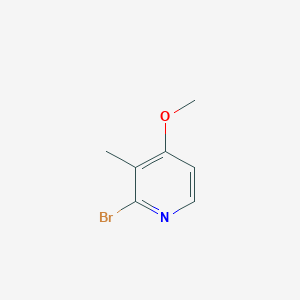![molecular formula C16H15F3N2O2S B2707926 Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate CAS No. 505064-91-5](/img/structure/B2707926.png)
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate is a chemical compound with the molecular formula C16H15F3N2O2S and a molecular weight of 356.37 . It is used for proteomics research .
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Molecular Structure Analysis
The molecular structure of this compound has been proven by a complex of physicochemical methods including 1H, 13C NMR, and IR spectra . The molecular formula is C16H15F3N2O2S .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.37 . It should be stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, showcasing its versatility in creating new chemical entities. The process involves condensation and cyclization reactions, highlighting its role in constructing complex molecular architectures (J. Liu, 2013).
- Another study presents the structural analysis of Dabigatran etexilate tetrahydrate, a title compound related to Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate. The analysis includes dihedral angles and hydrogen bonding patterns, contributing to understanding the compound's molecular geometry and interactions (Hong-qiang Liu et al., 2012).
Pharmaceutical Applications
- Research on thiopyrimidine derivatives, including compounds related to Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate, explores their nonlinear optical (NLO) properties and potential pharmaceutical applications. This study emphasizes the importance of the pyrimidine ring and its derivatives in medicine and NLO fields, underlining the compound's potential in developing new pharmacophores (A. Hussain et al., 2020).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives, including structures similar to Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate, showed significant antimicrobial activity against various strains. This research opens avenues for the compound's application in developing new antibacterial and antifungal agents (C. N. Khobragade et al., 2010).
Material Science Applications
- The compound has also found applications in material science, particularly in the synthesis of polymorphic forms of related compounds. These studies involve detailed structural characterization using various spectroscopic and diffractometric techniques, contributing to the development of new materials with potential industrial applications (F. Vogt et al., 2013).
Mechanism of Action
The introduction of a thiol group may be considered to be a less known direction of chemical modification. It provides additional opportunities for further functionalization and the ability to influence the oxidative processes in the organism . Therefore, it’s possible that “Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate” could have similar properties or activities, but this would need to be confirmed through experimental studies.
Future Directions
The potential of this compound and similar ones is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .
properties
IUPAC Name |
ethyl 3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-2-23-14(22)8-9-24-15-20-12(11-6-4-3-5-7-11)10-13(21-15)16(17,18)19/h3-7,10H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWBBKAETVDHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole](/img/structure/B2707843.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707847.png)
![5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2707849.png)
![2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2707851.png)

![N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide](/img/structure/B2707853.png)

![6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707855.png)

![N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2707857.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2707860.png)

